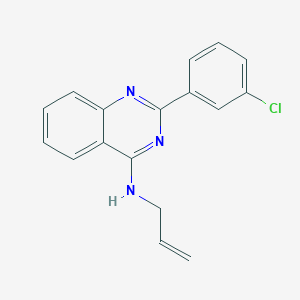
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
描述
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as MNQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MNQ belongs to the class of isoquinolinecarboxamides and has been found to exhibit a variety of biological activities.
作用机制
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood. However, it has been proposed that N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been found to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been found to exhibit a variety of biochemical and physiological effects. For example, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus (HIV). In addition, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been extensively studied, and its biological activities have been well characterized. However, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has some limitations for lab experiments. For example, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has not been extensively studied in humans, and its safety profile has not been fully established.
未来方向
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research could focus on the development of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research could focus on the identification of the cellular targets of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and the elucidation of its mechanism of action. Finally, future studies could explore the potential therapeutic applications of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in various disease settings, such as cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and PDE-4. Although N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments, it also has some limitations, such as poor solubility in water and a lack of established safety profile in humans. Future studies could focus on the development of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide analogs with improved pharmacological properties, the identification of its cellular targets, and the exploration of its therapeutic potential in various disease settings.
科学研究应用
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-10-15(20(22)23)6-7-16(12)18-17(21)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFFBZPLIJRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4703648.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4703671.png)

![4,4,6-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4703686.png)
![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)
![N-(5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4703703.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4703716.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4703720.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4703738.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)
![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)